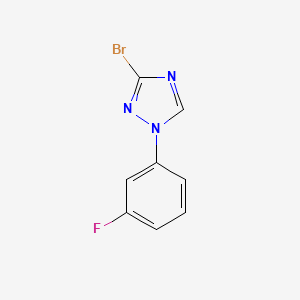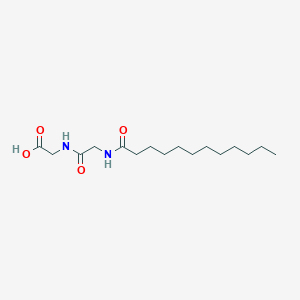
4-Bromo-5-(difluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(difluoromethyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and a difluoromethyl group at the 5-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the thiazole ring .
Industrial Production Methods: Industrial production methods for 4-Bromo-5-(difluoromethyl)thiazole often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(difluoromethyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazoles, while cross-coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
4-Bromo-5-(difluoromethyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(difluoromethyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of bromine and difluoromethyl groups contribute to its reactivity and ability to modulate biological pathways. These interactions can lead to the activation or inhibition of specific enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
4-Bromo-5-(difluoromethyl)thiazole can be compared with other similar compounds, such as:
5-Bromothiazole: Lacks the difluoromethyl group, resulting in different reactivity and applications.
4-Bromo-2-(methylsulfanyl)thiazole: Contains a methylsulfanyl group instead of a difluoromethyl group, leading to distinct chemical properties and uses.
Properties
Molecular Formula |
C4H2BrF2NS |
|---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
4-bromo-5-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H2BrF2NS/c5-3-2(4(6)7)9-1-8-3/h1,4H |
InChI Key |
ZTQYOMXYSAOAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole](/img/structure/B12064244.png)




![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)

![5,7-Dichloro-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12064297.png)





